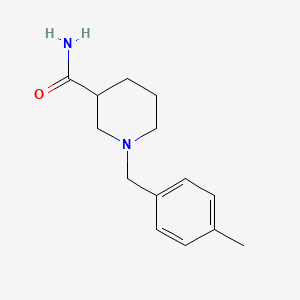
1-(4-methylbenzyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzyl)-3-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed as a B-cell lymphoma-2 (BCL-2) inhibitor. BCL-2 is an anti-apoptotic protein that is overexpressed in many types of cancer, including leukemia and lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancers.
Mechanism of Action
1-(4-methylbenzyl)-3-piperidinecarboxamide works by selectively binding to and inhibiting BCL-2, which is an anti-apoptotic protein that prevents cancer cells from undergoing programmed cell death. By inhibiting BCL-2, 1-(4-methylbenzyl)-3-piperidinecarboxamide promotes apoptosis in cancer cells, leading to their death. 1-(4-methylbenzyl)-3-piperidinecarboxamide has been shown to be highly selective for BCL-2 over other anti-apoptotic proteins, such as BCL-xL and MCL-1.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-3-piperidinecarboxamide has been shown to induce apoptosis in BCL-2-dependent cancer cells, including CLL, AML, and multiple myeloma. In addition, 1-(4-methylbenzyl)-3-piperidinecarboxamide has been shown to have minimal effects on normal cells, indicating its potential for selective targeting of cancer cells. 1-(4-methylbenzyl)-3-piperidinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
1-(4-methylbenzyl)-3-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for BCL-2, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, 1-(4-methylbenzyl)-3-piperidinecarboxamide also has some limitations, including its potential for off-target effects on other anti-apoptotic proteins, such as BCL-xL and MCL-1, and its potential for resistance development in cancer cells.
Future Directions
There are several future directions for research on 1-(4-methylbenzyl)-3-piperidinecarboxamide, including:
1. Combination therapy: 1-(4-methylbenzyl)-3-piperidinecarboxamide has shown promising results in combination with other therapies, such as rituximab and venetoclax, for the treatment of CLL and AML. Further research is needed to identify optimal combination regimens for 1-(4-methylbenzyl)-3-piperidinecarboxamide.
2. Resistance mechanisms: Resistance to 1-(4-methylbenzyl)-3-piperidinecarboxamide can develop in cancer cells, and further research is needed to understand the mechanisms underlying this resistance and to develop strategies to overcome it.
3. Other cancer types: While 1-(4-methylbenzyl)-3-piperidinecarboxamide has shown promising results in CLL, AML, and multiple myeloma, further research is needed to evaluate its efficacy in other types of cancer, such as solid tumors.
4. Safety and toxicity: Further research is needed to evaluate the safety and toxicity of 1-(4-methylbenzyl)-3-piperidinecarboxamide in preclinical and clinical studies, particularly with regard to its potential for off-target effects on other anti-apoptotic proteins.
In conclusion, 1-(4-methylbenzyl)-3-piperidinecarboxamide is a promising BCL-2 inhibitor that has shown potent activity against BCL-2-dependent cancer cells in preclinical and clinical studies. Further research is needed to fully understand its mechanism of action, optimize its use in combination with other therapies, and evaluate its efficacy in other types of cancer.
Synthesis Methods
The synthesis of 1-(4-methylbenzyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4-methylbenzaldehyde with methylamine to form 4-methyl-N-methylbenzylamine. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding ester, which is then reduced to the alcohol using lithium aluminum hydride. The resulting alcohol is then reacted with piperidine-3-carboxylic acid to form 1-(4-methylbenzyl)-3-piperidinecarboxamide.
Scientific Research Applications
1-(4-methylbenzyl)-3-piperidinecarboxamide has been extensively studied in preclinical and clinical trials as a potential treatment for various types of cancer. In preclinical studies, 1-(4-methylbenzyl)-3-piperidinecarboxamide has shown potent activity against BCL-2-dependent cancer cells, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma. In clinical trials, 1-(4-methylbenzyl)-3-piperidinecarboxamide has shown promising results as a single agent and in combination with other therapies for the treatment of CLL and AML.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-6-12(7-5-11)9-16-8-2-3-13(10-16)14(15)17/h4-7,13H,2-3,8-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRVCONLTQHNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5428410 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B4962755.png)
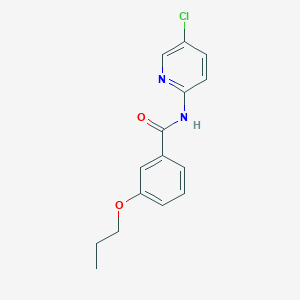
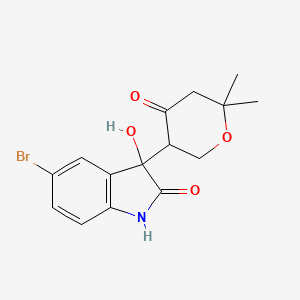
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4962770.png)
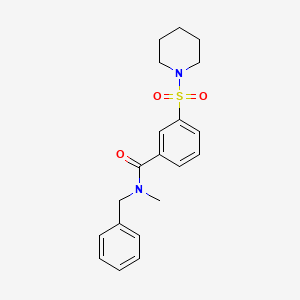
![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
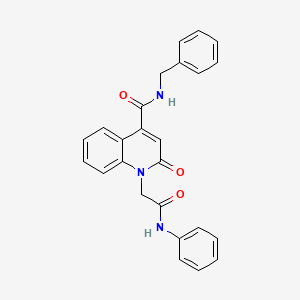
![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)
![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)

![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
![3-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4962850.png)
![{1-[2-(allyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B4962853.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4962858.png)